



Application Note and Protocol: Synthesis of Propargyl-PEG2-β-D-glucose

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Compound of Interest					
Compound Name:	Propargyl-PEG2-beta-D-glucose				
Cat. No.:	B11827190	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-β-D-glucose is a valuable chemical tool, particularly in the field of drug development and chemical biology. As a bifunctional molecule, it incorporates a glucose moiety for targeting glucose transporters (GLUTs), a polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a terminal alkyne group for "click" chemistry reactions. This compound is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be conjugated to a ligand for a target protein and an E3 ligase ligand, facilitating the targeted degradation of proteins of interest.[1][2][3] The defined structure and versatility of Propargyl-PEG2-β-D-glucose make it a key component in the construction of targeted therapeutics and biochemical probes.[4]

This document provides a detailed, three-step protocol for the synthesis of Propargyl-PEG2-β-D-glucose, starting from commercially available D-glucose. The synthesis involves the protection of the glucose hydroxyl groups by acetylation, followed by a Lewis acid-catalyzed glycosylation with Propargyl-PEG2-alcohol, and concluding with the deprotection of the acetyl groups to yield the final product.

Synthesis Overview

The synthetic route to Propargyl-PEG2- β -D-glucose is outlined below. The process begins with the peracetylation of D-glucose to form β -D-glucose pentaacetate. This intermediate is then



glycosylated with Propargyl-PEG2-alcohol in the presence of a Lewis acid catalyst. The final step is the removal of the acetyl protecting groups under basic conditions to afford the target compound.



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Caption: Overall synthetic workflow for Propargyl-PEG2-β-D-glucose.

Experimental Protocols Step 1: Synthesis of β-D-Glucose Pentaacetate

This procedure outlines the peracetylation of D-glucose to protect the hydroxyl groups.

Materials:

- D-Glucose
- Anhydrous Sodium Acetate
- Acetic Anhydride
- Ice water
- Ethanol

Procedure:

- Combine D-glucose (e.g., 5 g) and anhydrous sodium acetate (e.g., 4 g) in a 100 mL roundbottom flask.[5]
- Carefully add acetic anhydride (e.g., 25 mL) to the flask.[5]
- Heat the mixture to approximately 100°C for 2-3 hours with occasional swirling to ensure thorough mixing.[5][6]



- After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (e.g., 250 mL) while stirring. A white solid will precipitate.[5][6]
- Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[6]
- Recrystallize the crude product from ethanol to obtain pure β-D-glucose pentaacetate.
- · Dry the purified product under vacuum.

Expected Yield: ~75-80%

Step 2: Glycosylation to form Propargyl-PEG2tetraacetyl-β-D-glucose

This step involves the crucial C-O bond formation between the protected glucose and the PEGylated propargyl alcohol. The use of a Lewis acid catalyst is key to this transformation.[7] [8]

Materials:

- β-D-Glucose Pentaacetate
- Propargyl-PEG2-alcohol
- Boron trifluoride etherate (BF₃·OEt₂)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:



- Dissolve β-D-glucose pentaacetate (1.0 equivalent) and Propargyl-PEG2-alcohol (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to 0°C using an ice bath.
- Slowly add boron trifluoride etherate (1.5 equivalents) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl
 acetate in hexanes) to isolate the protected product.

Expected Yield: ~60-70%

Step 3: Deprotection to Propargyl-PEG2-β-D-glucose

The final step is the removal of the acetyl protecting groups using the Zemplén deacetylation method.[9][10]

Materials:

- Propargyl-PEG2-tetraacetyl-β-D-glucose
- Methanol, anhydrous
- Sodium methoxide (catalytic amount, e.g., 0.1 M solution in methanol)



Amberlite IR120 H+ resin (or other acidic resin)

Procedure:

- Dissolve the Propargyl-PEG2-tetraacetyl-β-D-glucose from the previous step in anhydrous methanol.[9]
- Add a catalytic amount of sodium methoxide solution.
- Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed.
- Neutralize the reaction mixture by adding Amberlite IR120 H+ resin until the pH is neutral.
- Filter off the resin and wash it with methanol.
- Combine the filtrate and washings and concentrate under reduced pressure.
- The resulting residue is the final product, Propargyl-PEG2-β-D-glucose, which can be further purified by chromatography if necessary.

Expected Yield: >90%

Data Presentation

The following table summarizes the key quantitative data for the starting materials and products in this synthesis protocol.



Compound Name	Molecular Formula	Molecular Weight (g/mol)	Typical Yield	Physical State
D-Glucose	C6H12O6	180.16	N/A	White solid
β-D-Glucose Pentaacetate	C16H22O11	390.34	75-80%	White solid
Propargyl-PEG2- alcohol	C₅H8O2	100.12	N/A	Liquid
Propargyl-PEG2- tetraacetyl-β-D- glucose	C21H30O12	474.45	60-70%	Oil/Solid
Propargyl-PEG2- β-D-glucose	C13H22O8	306.31	>90%	Solid/Oil

Characterization

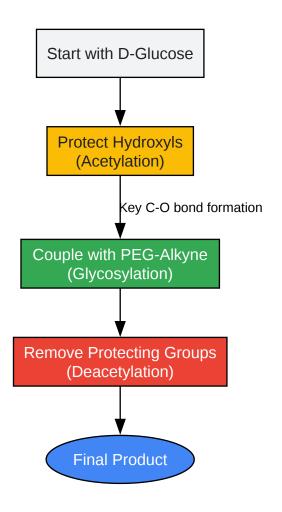
The structure and purity of the final product, Propargyl-PEG2- β -D-glucose, should be confirmed by standard analytical techniques:

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the glucose protons, the PEG linker methylene protons, and the terminal alkyne proton.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms in the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for C₁₃H₂₂O₈.
- Purity: Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Logical Relationships in Synthesis



The synthesis follows a logical progression of protection, coupling, and deprotection, which is a common strategy in carbohydrate chemistry.



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Caption: Logical flow of the Propargyl-PEG2-β-D-glucose synthesis.

This detailed protocol provides a reliable method for the synthesis of Propargyl-PEG2-β-D-glucose, a key building block for advanced applications in drug discovery and chemical biology. Researchers should adhere to standard laboratory safety practices when handling all chemicals.

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